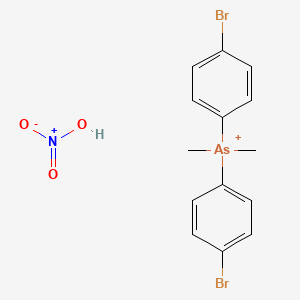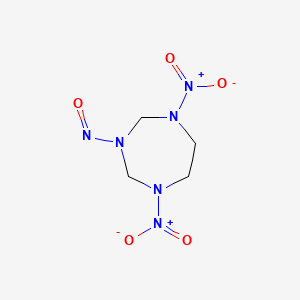
N-Benzyl-N-pentylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-pentylpentan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to a pentyl group and a pentan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-Benzyl-N-pentylpentan-1-amine involves the reductive amination of benzylamine with pentanal in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol under mild conditions.
Alkylation of Amines: Another method involves the alkylation of benzylamine with pentyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Benzyl-N-pentylpentan-1-amine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the benzyl or pentyl groups are replaced by other substituents. Typical reagents include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N-Benzyl-N-pentylpentan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of amines with biological receptors and enzymes. It serves as a model compound to understand the behavior of similar amines in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structure can be modified to enhance biological activity and selectivity towards specific targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-pentylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and pentyl groups contribute to the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to specific proteins, altering their function and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-Benzyl-N-methylpentan-1-amine: Similar structure but with a methyl group instead of a pentyl group.
N-Benzyl-N-ethylpentan-1-amine: Contains an ethyl group in place of the pentyl group.
N-Benzyl-N-propylpentan-1-amine: Features a propyl group instead of the pentyl group.
Uniqueness: N-Benzyl-N-pentylpentan-1-amine is unique due to its specific combination of benzyl and pentyl groups, which confer distinct physicochemical properties. This combination affects its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6539-59-9 |
|---|---|
Formule moléculaire |
C17H29N |
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
N-benzyl-N-pentylpentan-1-amine |
InChI |
InChI=1S/C17H29N/c1-3-5-10-14-18(15-11-6-4-2)16-17-12-8-7-9-13-17/h7-9,12-13H,3-6,10-11,14-16H2,1-2H3 |
Clé InChI |
GIEZONFVCOUCNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


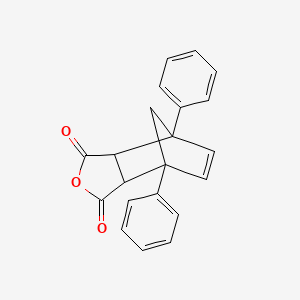
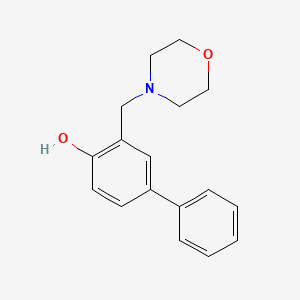
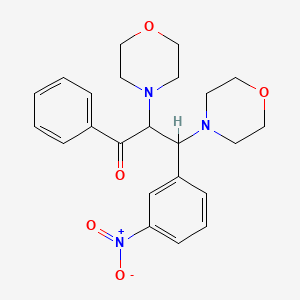
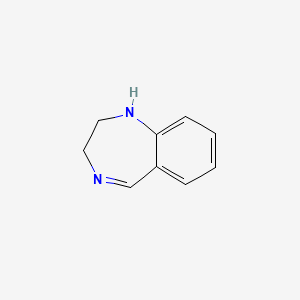
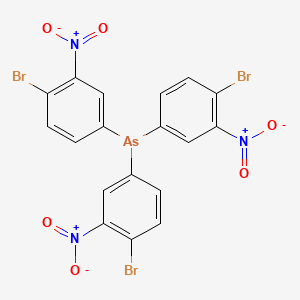
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)



